
Cefathiamidine lactone hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefathiamidine lactone hydrochloride is a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This compound is used in the treatment of various bacterial infections, including those of the respiratory tract, skin, and soft tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cefathiamidine lactone hydrochloride involves several steps. One common method includes dissolving cefathiamidine in water or a water-containing solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of cefathiamidine lactone hydrochloride often employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and to confirm the structure of the compound . The process is designed to be scalable, ensuring that large quantities of the compound can be produced efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cefathiamidine lactone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of cefathiamidine lactone hydrochloride .
Aplicaciones Científicas De Investigación
Cefathiamidine lactone hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
Cefathiamidine lactone hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, cefathiamidine lactone hydrochloride disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
Cefotiam hydrochloride: Another first-generation cephalosporin with similar antibacterial properties.
Cefazolin: A cephalosporin antibiotic used for similar indications but with a different spectrum of activity.
Cephalexin: Another first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Cefathiamidine lactone hydrochloride is unique due to its specific structure, which includes a lactone ring. This structural feature contributes to its stability and effectiveness against certain bacterial strains .
Propiedades
Fórmula molecular |
C17H25ClN4O4S2 |
|---|---|
Peso molecular |
449.0 g/mol |
Nombre IUPAC |
[2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C17H24N4O4S2.ClH/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21;/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22);1H/t12-,15-;/m1./s1 |
Clave InChI |
PALMMXLBZAJRBE-XRZFDKQNSA-N |
SMILES isomérico |
CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C3=C(COC3=O)CS2.Cl |
SMILES canónico |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)

![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
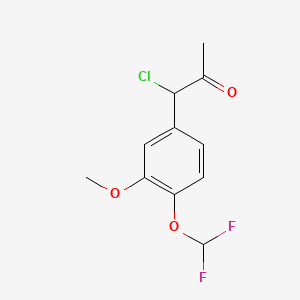
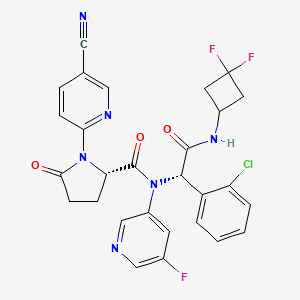
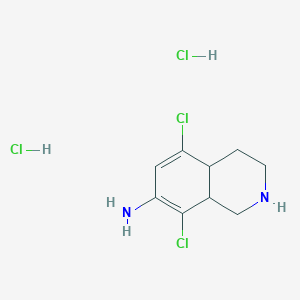
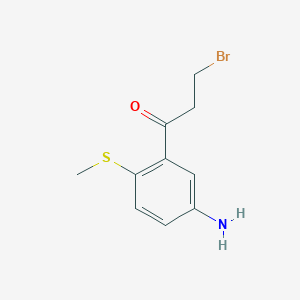
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

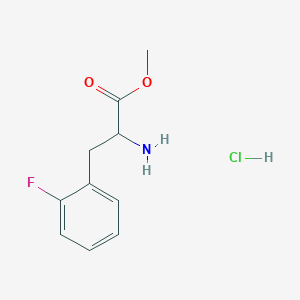
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)


![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)
